molecular formula C13H10N2OS B2746202 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde CAS No. 890094-05-0

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde

Cat. No.: B2746202
CAS No.: 890094-05-0
M. Wt: 242.3
InChI Key: MIMDMFUSQJPNQZ-UHFFFAOYSA-N
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Description

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde is a heterocyclic compound that combines the structural features of benzimidazole and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde typically involves the condensation of benzimidazole derivatives with thiophene carbaldehyde. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzimidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole and thiophene derivatives.

Scientific Research Applications

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological pathways.

    Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde
  • 5-(1H-benzimidazol-1-ylmethyl)furan-3-carbaldehyde
  • 5-(1H-benzimidazol-1-ylmethyl)pyrrole-3-carbaldehyde

Uniqueness

5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde is unique due to the combination of benzimidazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.

Properties

IUPAC Name

5-(benzimidazol-1-ylmethyl)thiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-7-10-5-11(17-8-10)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMDMFUSQJPNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=CS3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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